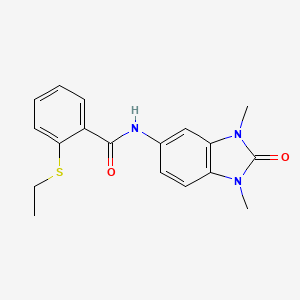

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-(ethylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves solvent-free conditions, utilizing starting materials like ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate to develop a variety of compounds through efficient, mild preparation methods. These methods can include microwave irradiation-assisted synthesis, yielding products from various isocyanates and isothiocyanates with considerable efficiency and yield ranges from 52 to 82% (Meziane, 1998).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by their solid-state structures, as elucidated through techniques like X-ray crystallography. These structures reveal intricate patterns of hydrogen bonding and π-interactions, which are critical for understanding the compound's chemical behavior and reactivity (Saeed et al., 2020).

Chemical Reactions and Properties

Benzimidazole derivatives engage in various chemical reactions, including cycloadditions, rearrangements, and interactions with nucleophiles and electrophiles. These reactions are pivotal for the synthesis of novel compounds with potential biological activities. For example, N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)-benzamide derivatives are synthesized through 1,3-dipolar cycloaddition of azomethine imines with azlactones, showcasing the compound's versatility in chemical synthesis (Liu et al., 2014).

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A study by Sindhe et al. (2016) explored the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide using 2-amino-5,6-dimethyl-1H-benzimidazole. The compounds demonstrated promising antimicrobial activity against various microorganisms and showed significant radical scavenging and ferrous ion chelating activity, indicating their potential as antimicrobial and antioxidant agents.

Photophysical Characteristics

Padalkar et al. (2011) investigated the photophysical properties of novel compounds including 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol. They found that these compounds exhibit excited state intra-molecular proton transfer with single absorption and dual emission characteristics, demonstrating their potential in photophysical applications (Padalkar et al., 2011).

Anticancer Activity

Rasal et al. (2020) synthesized derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole moiety and evaluated their anticancer activity. One compound, in particular, showed significant antiproliferative activity against human cancer cell lines, highlighting its potential in anticancer drug development (Rasal et al., 2020).

Antiprotozoal Activity

Klimenko et al. (2022) synthesized benzimidazole derivatives (dithioacids and thioamides) and screened their biological activity for antibacterial, antiprotozoal, and antimycotic activities. They found notable antibacterial and antiprotozoal activities in these compounds, suggesting their potential use in treating diseases complicated by pathogenic microflora (Klimenko et al., 2022).

Antiallergic Activity

Wade et al. (1983) synthesized acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones and tested their potential antiallergic activities. Many compounds displayed activity comparable to disodium cromoglycate, a standard antiallergic agent, when tested in vitro and in vivo (Wade et al., 1983).

Antiviral Activity

Hebishy et al. (2020) developed a new route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, finding significant anti-influenza A virus activities among these compounds, especially against bird flu influenza (H5N1) (Hebishy et al., 2020).

properties

IUPAC Name |

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-4-24-16-8-6-5-7-13(16)17(22)19-12-9-10-14-15(11-12)21(3)18(23)20(14)2/h5-11H,4H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJBPXXDWSUHBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642054 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-(ethylsulfanyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(N,N-diethyl-beta-alanyl)-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B5511111.png)

![3-(3-hydroxy-3-methylbutyl)-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]benzamide](/img/structure/B5511115.png)

![N-1-adamantyl-3-oxo-2,11-diazatricyclo[7.3.1.0~2,7~]trideca-4,6-diene-11-carboxamide](/img/structure/B5511121.png)

![1-{1-[2-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5511168.png)

![4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5511182.png)

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide](/img/structure/B5511208.png)

![2-methyl-7-oxo-3,5-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5511214.png)